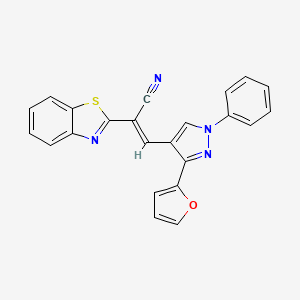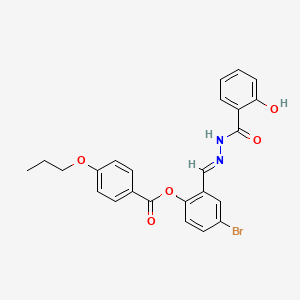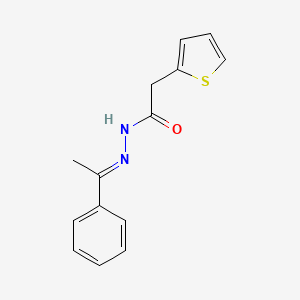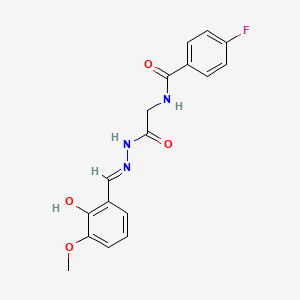
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C26H26N2O5 and a molecular weight of 446.508 g/mol . This compound is known for its unique chemical structure, which includes both phenyl and benzoate groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps. The starting materials often include 3,4-dimethylphenol, ethyl 4-hydroxybenzoate, and hydrazine derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis would be scaled up using similar reaction conditions as in laboratory settings. This would involve optimizing the reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound may interact with enzymes or receptors, leading to changes in cellular processes. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate include:
- 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
769142-95-2 |
|---|---|
Fórmula molecular |
C26H26N2O5 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O5/c1-4-31-22-13-8-21(9-14-22)26(30)33-23-11-6-20(7-12-23)16-27-28-25(29)17-32-24-10-5-18(2)19(3)15-24/h5-16H,4,17H2,1-3H3,(H,28,29)/b27-16+ |
Clave InChI |
VVMZAWGOGGEYRG-JVWAILMASA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC(=C(C=C3)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12017902.png)

![6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B12017918.png)

![2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B12017933.png)
![N-(3,4-dichlorophenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide](/img/structure/B12017934.png)


![3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017945.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)

![N-isopropyl-N-phenyl-2-[4-((E)-{[5-thioxo-3-(trifluoromethyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B12017963.png)
